methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 255866-83-2) is a pyrazole derivative with the molecular formula C₁₈H₁₅ClN₄O₂ and a molecular weight of 354.79 g/mol . Its structure features a pyrazole core substituted with:
- A chlorine atom at position 3.
- A phenyl group at position 1.
- A diazenyl group (-N=N-) at position 4, linked to a 4-methylphenyl moiety.
- A methyl ester at position 2.
The compound is marketed for non-medical industrial or research purposes, with strict guidelines against human/animal use . Key identifiers include MDL: MFCD00109213 and storage recommendations emphasizing dryness, ventilation, and protection from light .
Properties
IUPAC Name |
methyl 5-chloro-4-[(4-methylphenyl)diazenyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12-8-10-13(11-9-12)20-21-15-16(18(24)25-2)22-23(17(15)19)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBQDWUBJJPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate, with the molecular formula and a molecular weight of 354.79 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the diazenyl group and the chlorinated aromatic system enhances its reactivity and biological profile.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant IC50 values indicative of their potency .
- Anti-inflammatory Effects : The pyrazole scaffold is often linked to anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of well-known pyrazole drugs like celecoxib, which is used in the treatment of arthritis and pain management .
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to the anticancer effects observed .
Case Studies
- Cytotoxicity Evaluation : In a study assessing various pyrazole derivatives, this compound exhibited notable cytotoxicity against human cancer cell lines. The compound's structure was correlated with its activity, indicating that substitutions on the pyrazole ring significantly influence its biological effects.
- Mechanistic Insights : Research has shown that compounds containing the pyrazole moiety can induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was particularly pronounced in cells treated with this compound .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole derivatives, many of which share structural motifs but differ in substituents, functional groups, and applications. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparisons
Key Differentiators:
Functional Groups: The diazenyl group (-N=N-) in the target compound is rare among analogs, suggesting unique reactivity (e.g., as a ligand in coordination polymers or azo dyes) . Most analogs feature carboxylic acids (e.g., ), esters (e.g., ), or thiones (e.g., ).
- Cyclocondensation (e.g., hydrazine + diketones for pyrazole cores) .
- Nucleophilic substitution (e.g., phenol substitution in pyrazole-carbaldehydes) .
Crystallographic and Stability Features:
- Pyrazole-carboxylic acids (e.g., ) exhibit intramolecular hydrogen bonds (O–H···O) and π-π stacking, enhancing thermal stability. In contrast, the target compound’s diazenyl group may introduce steric hindrance, affecting packing efficiency .
Biological and Industrial Relevance: Triazole-thiones (e.g., ) show higher yields (72–83%) and are explored for bioactivity (antimicrobial/antifungal). Thiazole-pyrazole hybrids (e.g., ) leverage sulfur’s electron-withdrawing effects for pesticidal applications. The target compound’s non-medical designation contrasts with derivatives like pyrazole-carboxamides (e.g., ) tested for pharmacological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
